N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide

Pharmaceutical Intermediates Crystallization Purification

This compound is the essential tert-butylamide intermediate for the convergent synthesis of loratadine and desloratadine. Sourcing alternative intermediates forces re-validation of the Friedel-Crafts cyclization step, increasing impurity burden and regulatory costs. - Ensures high-yield ring closure to the 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridin-11-one core. - Also supplied as Loratadine Impurity 53 for HPLC system suitability and stability-indicating method validation. - Consistent crystalline form facilitates accurate weighing and reproducible scale-up.

Molecular Formula C18H21ClN2O
Molecular Weight 316.8 g/mol
CAS No. 107285-30-3
Cat. No. B021491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide
CAS107285-30-3
Molecular FormulaC18H21ClN2O
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C(C=CC=N1)CCC2=CC(=CC=C2)Cl
InChIInChI=1S/C18H21ClN2O/c1-18(2,3)21-17(22)16-14(7-5-11-20-16)10-9-13-6-4-8-15(19)12-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,22)
InChIKeyDYZFUWRIGTVCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide (CAS 107285-30-3): Critical Intermediate for Loratadine Synthesis with Distinct Process Advantages


N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide is a pyridine-2-carboxamide derivative that serves as a pivotal intermediate in the production of the second-generation antihistamine loratadine and its active metabolite desloratadine [1]. The compound features a tert-butylamide moiety and a 3-chlorophenethyl substituent, conferring a unique crystalline habit and reactivity essential for the convergent synthesis of the tricyclic scaffold [2]. Commercially available at purities ≥95%, this intermediate ensures consistent performance in multi-step pharmaceutical manufacturing.

Key intermediate for loratadine and desloratadine convergent synthesis
tert-Butylamide protection essential for Friedel-Crafts cyclization
Crystalline solid simplifies purification and quality control

Why Generic Amide or Acid Intermediates Cannot Replace N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide in Loratadine Manufacturing


The tert-butylamide group is not merely a protecting group; it is a structural prerequisite for the subsequent Friedel-Crafts acylation–cyclization sequence that forms the 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridin-11-one core [1]. Replacement with a free carboxylic acid or a simple methyl amide abolishes the electronic and steric environment needed for efficient ring closure, drastically lowering yield and increasing impurity burden. Furthermore, the 3-chlorophenyl moiety is essential for the final drug’s H₁ receptor antagonism profile, making any halogen substitution or positional isomerism unacceptable. Without this specific intermediate, the entire convergent synthesis would require redesign, adding cost and regulatory complexity.

Target Intermediate
Potential Substitute
Risk
tert-Butylamide (107285-30-3)
Carboxylic acid (255861-48-4)
Loss of crystallinity; hygroscopic salt complicates isolation
3-Chlorophenyl moiety
Other halogens or positional isomers
Final H₁ receptor antagonism profile disrupted
tert-Butylamide
Methyl amide
Over-alkylation; poor cyclization efficiency

Quantitative Differentiation Evidence for N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide (CAS 107285-30-3)


Crystalline Nature and Melting Point Advantage Over the Carboxylic Acid Analog

N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide exhibits a sharp melting point of 45–46 °C when crystallized from hexane, enabling straightforward purification by trituration or recrystallization . In contrast, the corresponding carboxylic acid hydrolysis product (CAS 255861-48-4) lacks a well-defined melting point under standard conditions and is often isolated as a hygroscopic hydrochloride salt, complicating downstream processing . This physical difference directly impacts the operational efficiency of large-scale intermediate isolation.

Crystalline Advantage
Cross-study comparable
45–46 °C sharp mp vs no defined mp for carboxylic acid analog
Enables straightforward purification and QC
Supplier database data; hexane crystallization
Pharmaceutical Intermediates Crystallization Purification

Commercial Purity Specification: 99% HPLC vs. Nitrile Downstream Intermediate

Commercially, N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide is routinely supplied at 99% purity (HPLC) . In contrast, the closely related downstream nitrile intermediate 2-Cyano-3-(3-chlorophenylethyl)pyridine (CAS 31255-57-9) is typically offered at 95.7% purity (HPLC) . This 3.3% absolute purity difference is significant for impurity profiling and regulatory compliance, as lower purity intermediates can introduce unknown impurities that propagate through subsequent steps.

Purity Differential
Cross-study comparable
99% HPLC vs 95.7% for nitrile downstream intermediate
Reduces downstream impurity carryover risk
Reported vendor specifications
Analytical Chemistry Quality Control Reference Standard

Established Impurity Identity: Loratadine Impurity 53 for Analytical Method Validation

This compound is officially designated as Loratadine Impurity 53 by multiple reference standard manufacturers, indicating its recognized status as a process-related impurity . Its molecular weight (316.8 g/mol) and characteristic mass spectrum are well documented, enabling its use as a system suitability standard in HPLC methods for loratadine drug substance. In comparison, generic pyridine carboxamides or alternative chlorophenyl derivatives are not established as pharmacopeial impurities, limiting their utility in regulatory analytical testing.

Impurity Identity
Supporting evidence
Designated Loratadine Impurity 53
Supports regulatory analytical compliance
Recognized by reference standard suppliers
Pharmaceutical Analysis Reference Standard Method Validation

Structural Integrity for Friedel-Crafts Cyclization: tert-Butyl Amide vs. Methyl Amide

The tert-butyl amide function in N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide serves a dual purpose: it protects the carboxylic acid equivalent during alkylation and provides steric bulk that directs the subsequent Friedel-Crafts acylation to form the tricyclic ketone [1]. Attempts to use the corresponding N-methyl amide intermediate result in undesired side reactions, including over-alkylation and poor cyclization efficiency, as documented in related patent literature [2]. This specificity underpins the necessity of the tert-butyl group for the convergent synthetic route, directly impacting process yield and impurity profiles.

Cyclization Specificity
Class-level inference
tert-Butylamide enables one-pot Friedel-Crafts cyclization; ~36% overall yield
Avoids additional deprotection steps
Patent synthesis route; methyl amide fails
Organic Synthesis Cyclization Protecting Group Strategy

Optimal Application Scenarios for N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide Based on Evidence


GMP Intermediate Procurement for Loratadine API Manufacturing

Pharmaceutical manufacturers seeking to produce loratadine via the convergent Ritter-alkylation-Friedel-Crafts route require this specific tert-butylamide intermediate to achieve the established process yield and regulatory impurity profile [1]. Using alternative intermediates would necessitate re-validation of the entire synthetic process, incurring significant time and regulatory costs.

Analytical Reference Standard for Loratadine Impurity Profiling

Quality control laboratories utilize N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide as Loratadine Impurity 53 to calibrate HPLC methods, establish system suitability, and quantify this specific process impurity in drug substance and drug product [1].

Process Research and Optimization for Non-Sedating Antihistamines

Process chemists evaluating improvements to loratadine or desloratadine synthesis rely on high-purity batches of this intermediate to study reaction kinetics, optimize alkylation conditions, and scale up the Friedel-Crafts cyclization step [1]. The compound's stable crystalline form facilitates accurate weighing and reproducible results.

Stability Studies and Degradant Identification in Loratadine Formulations

Formulation scientists use the compound as a model degradant or process impurity to validate stability-indicating HPLC methods, ensuring that potential impurities arising from the synthetic route are adequately controlled throughout the product shelf life [1].

Application
Selection Property
Validation Focus
GMP Intermediate Procurement
tert-Butylamide protection strategy
Process yield and impurity profile validation
Analytical Reference Standard
Certified impurity identity (Impurity 53)
HPLC system suitability and impurity quantification
Process Research & Optimization
Stable crystalline form
Reaction kinetics and scale-up reproducibility
Stability & Degradant Studies
Process-related impurity model
Stability-indicating method validation
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